N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide

Bioconjugation PROTAC ADC Linker

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS 1076198-36-1) is a heterobifunctional crosslinking reagent comprising a maleimide group, a tert-butoxycarbonyl (t-Boc) protected amine, and a 6-carbon aliphatic spacer. Its primary function is to conjugate thiol-containing molecules (via Michael addition to maleimide) to a protected amine that, upon deprotection, enables a second, orthogonal conjugation step.

Molecular Formula C17H27N3O5
Molecular Weight 353.419
CAS No. 1076198-36-1
Cat. No. B562295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
CAS1076198-36-1
SynonymsN-[6-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC17H27N3O5
Molecular Weight353.419
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O
InChIInChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24)
InChIKeyUPZAILOIXILPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS 1076198-36-1): A Specialized Heterobifunctional Crosslinker for Sequential Conjugation


N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS 1076198-36-1) is a heterobifunctional crosslinking reagent [1] comprising a maleimide group, a tert-butoxycarbonyl (t-Boc) protected amine, and a 6-carbon aliphatic spacer . Its primary function is to conjugate thiol-containing molecules (via Michael addition to maleimide) to a protected amine that, upon deprotection, enables a second, orthogonal conjugation step [2]. This sequential reactivity profile distinguishes it from common one-step, amine-reactive crosslinkers like SMCC.

Why Generic NHS-Ester/Maleimide Crosslinkers Cannot Substitute N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide


Standard amine-to-sulfhydryl crosslinkers like SMCC and Sulfo-SMCC react with primary amines and thiols in a single, non-sequential manner . Substituting N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide with such reagents would preclude its defining feature: the ability to perform a maleimide-thiol conjugation while keeping a second amine site protected and latent for later, controlled deprotection and subsequent coupling . This orthogonal, two-step functionalization is essential for constructing complex, multi-component bioconjugates with precise orientation and stoichiometry, which is unattainable with conventional NHS-ester/maleimide crosslinkers .

Quantitative Differentiation of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide: Key Evidence for Scientific Selection


Protected Amine Enables Orthogonal, Two-Step Conjugation vs. Single-Step SMCC

Unlike SMCC, which reacts non-selectively with any available amine, N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide contains a t-Boc-protected amine that is inert during the initial maleimide-thiol coupling step . This protection prevents undesired side reactions and allows for the precise, sequential assembly of complex conjugates . Following maleimide conjugation, the Boc group can be removed under mild acidic conditions (e.g., TFA) to reveal a reactive primary amine for a second, distinct coupling step, a capability SMCC entirely lacks [1].

Bioconjugation PROTAC ADC Linker

Aliphatic C6 Spacer Provides Flexibility vs. Rigid Cyclohexane Spacer in SMCC

The compound features a flexible, linear 6-carbon (C6) aliphatic spacer arm connecting the maleimide and Boc-protected amine moieties [1]. In contrast, SMCC and its derivatives contain a rigid cyclohexane ring within their spacer . While the cyclohexane ring enhances maleimide stability, the aliphatic C6 spacer of the target compound offers greater conformational freedom, which can be advantageous for reducing steric hindrance when conjugating large biomolecules or accessing deeply buried thiols .

Spacer Arm Flexibility Steric Hindrance

Solubility Profile in Organic Solvents Enables Reactions in Non-Aqueous Media

N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is soluble in dichloromethane, ethyl acetate, and methanol, but exhibits limited water solubility . This contrasts sharply with water-soluble crosslinkers like Sulfo-SMCC or PEG-based linkers . Its organic solubility makes it particularly well-suited for applications requiring anhydrous conditions or conjugation to hydrophobic molecules and polymers, where aqueous buffers would be incompatible.

Solubility Organic Synthesis Polymer Chemistry

Aliphatic Maleimide Lacks Cyclohexane Stabilization: Implication for Hydrolytic Stability

The maleimide group in N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is attached to a simple ethyl chain and lacks the stabilizing cyclohexane ring found in SMCC and LC-SMCC [1]. The cyclohexane bridge in SMCC is known to significantly reduce the rate of maleimide hydrolysis, providing a half-life of 64 hours in phosphate buffer at pH 7, 4°C . While direct stability data for the target compound is not available, it is expected, based on chemical principles, to have a higher hydrolysis rate than SMCC under identical aqueous conditions [2]. This distinction is critical for experimental design; the target compound is better suited for rapid, sequential conjugations where the maleimide is used immediately, whereas SMCC is preferred when the maleimide-activated intermediate requires storage.

Maleimide Stability Hydrolysis Crosslinker Selection

Optimal Research and Industrial Application Scenarios for N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide


Stepwise Synthesis of PROTACs and Bifunctional Degraders

The orthogonal maleimide and Boc-protected amine functionalities make this compound an ideal building block for synthesizing proteolysis-targeting chimeras (PROTACs). The maleimide is first used to conjugate a thiol-containing E3 ligase ligand, followed by Boc deprotection and coupling to a carboxylic acid-containing target protein ligand. This sequential approach ensures correct orientation and prevents the formation of unwanted homodimers .

Construction of Site-Specific Antibody-Drug Conjugates (ADCs)

This crosslinker enables a two-step ADC assembly strategy. First, the maleimide reacts with engineered cysteine residues on an antibody. Following purification, the Boc group is removed to expose a reactive amine, which is then conjugated to an activated ester-derivatized cytotoxic drug payload . This method provides superior control over drug-to-antibody ratio (DAR) and site-specificity compared to random lysine conjugation.

Synthesis of Multifunctional Nanoparticles and Biomaterials

The compound's organic solubility allows for functionalization of hydrophobic polymers and nanoparticles in non-aqueous media. For example, it can be used to covalently link a thiol-modified gold nanoparticle to an amine-containing polymer or biomolecule in an organic solvent, followed by deprotection to reveal a second functional handle for further modification or payload attachment .

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